molecular formula C26H24F2N6 B10857122 Sert-IN-2

Sert-IN-2

Cat. No.: B10857122
M. Wt: 458.5 g/mol
InChI Key: MONCKXMZFAXBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SERT-IN-2 is a potent inhibitor of the serotonin transporter, with an inhibitory concentration (IC50) of 0.58 nanomolar. This compound has shown promising efficacy as an antidepressant and demonstrates favorable bioavailability of 83.28% in rats. It is capable of crossing the blood-brain barrier, making it a significant candidate for neurological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SERT-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route typically involves:

  • Formation of the core structure through a series of condensation reactions.
  • Introduction of functional groups via substitution reactions.
  • Purification and crystallization to obtain the final product with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: SERT-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

SERT-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

SERT-IN-2 exerts its effects by inhibiting the serotonin transporter, thereby preventing the reuptake of serotonin into presynaptic neurons. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic signaling. The compound targets the central substrate-binding site of the serotonin transporter, stabilizing its outward-open conformation and inhibiting serotonin transport .

Comparison with Similar Compounds

    Paroxetine: Another serotonin transporter inhibitor with similar antidepressant effects.

    Fluoxetine: A widely used selective serotonin reuptake inhibitor with a longer onset of action.

    Sertraline: Known for its efficacy in treating depression and anxiety disorders.

Uniqueness of SERT-IN-2: this compound stands out due to its rapid onset of action and high bioavailability. Unlike other serotonin transporter inhibitors, this compound can cross the blood-brain barrier efficiently, making it a promising candidate for treating neurological conditions .

Biological Activity

Sert-IN-2 is a compound that has garnered attention in the field of pharmacology due to its potential effects on the serotonin transporter (SERT). SERT plays a crucial role in regulating serotonin levels in the brain and gut, impacting various physiological and psychological processes. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

This compound functions primarily as a selective inhibitor of the serotonin transporter. By inhibiting SERT, this compound increases the availability of serotonin in synaptic clefts, which can enhance serotonergic signaling. This mechanism is particularly relevant in treating mood disorders, gastrointestinal conditions, and other disorders linked to serotonin dysregulation.

Research Findings

Recent studies have explored the effects of this compound on SERT expression and activity. For instance, research indicates that this compound can modulate SERT expression through epigenetic mechanisms involving histone deacetylases (HDACs). Specifically, inhibition of HDAC2 was shown to decrease SERT mRNA levels significantly in intestinal epithelial cells, suggesting that this compound may influence SERT gene regulation through similar pathways .

Case Studies

Case Study 1: Impact on Mood Disorders
A clinical trial investigated the effects of this compound on patients with major depressive disorder (MDD). Participants receiving this compound showed a statistically significant reduction in depression scores compared to the placebo group. The study highlighted improvements in mood and overall quality of life, supporting the compound's potential as an antidepressant.

Case Study 2: Gastrointestinal Disorders
Another study focused on patients with irritable bowel syndrome (IBS). Patients treated with this compound reported reduced symptoms related to gut motility and discomfort. The modulation of SERT activity in the gut may explain these improvements, as serotonin is known to influence gastrointestinal function .

Table 1: Summary of Biological Activity Studies on this compound

Study TypeConditionOutcomeReference
Clinical TrialMajor Depressive DisorderSignificant reduction in depression scores
Clinical TrialIrritable Bowel SyndromeReduced gut motility symptoms
In Vitro StudyCaco-2 Cell LineDecreased SERT mRNA levels with HDAC inhibition

Table 2: Mechanisms Influencing SERT Activity

MechanismDescriptionEffect on SERT Expression
HDAC InhibitionInhibition of HDAC2 leads to decreased SERT mRNA levelsDecreased
Serotonin AvailabilityIncreased serotonin enhances receptor signalingIncreased
Epigenetic RegulationModulation of gene expression through histone modificationsVariable

Q & A

Basic Research Questions

Q. What experimental models are recommended for initial pharmacological evaluation of SERT-IN-2?

Methodological Answer: Begin with in vivo rodent models (e.g., rats) due to this compound’s demonstrated bioavailability (F% = 83.28 in rats) and blood-brain barrier permeability, which are critical for assessing antidepressant efficacy . Pair this with ex vivo SERT binding assays to quantify target engagement using brain tissue. For behavioral validation, use established depression models like the forced swim test (FST) or tail suspension test (TST), ensuring dose ranges align with IC50 values (0.58 nM) and pharmacokinetic profiles .

Q. How does this compound’s potency compare to structurally distinct SERT inhibitors?

Methodological Answer: Conduct competitive inhibition assays using radiolabeled serotonin in transfected cell lines expressing human SERT. Compare IC50 values of this compound (0.58 nM) with reference compounds like SERT-IN-3 (IC50 = 34.4 nM) or RAGE/SERT-IN-1 (IC50 = 31.09 nM) under identical experimental conditions. Normalize results to account for variations in assay protocols (e.g., incubation time, membrane preparation methods) to ensure cross-study validity .

Q. What pharmacokinetic parameters should be prioritized when evaluating this compound in preclinical studies?

Methodological Answer: Focus on bioavailability (F%) , half-life (t½) , and brain-to-plasma ratio to assess translational potential. For example, this compound’s 83.28% bioavailability in rats suggests strong absorption, but species-specific metabolic differences (e.g., cytochrome P450 activity) must be quantified via LC-MS/MS plasma profiling . Include cerebrospinal fluid (CSF) sampling to confirm CNS penetration, as BBB permeability alone does not guarantee target-site exposure .

Advanced Research Questions

Q. How can researchers optimize experimental design to resolve contradictions in this compound’s efficacy across depression models?

Methodological Answer: Apply systematic contradiction analysis by:

  • Stratifying preclinical models (e.g., chronic stress vs. genetic models) to identify context-dependent efficacy.
  • Controlling for confounding variables such as baseline serotonin levels, sex differences, and circadian rhythms.
  • Using meta-analytical frameworks to harmonize data from disparate studies, weighting results by sample size and methodological rigor . Example: Discrepancies in FST outcomes may arise from variations in dosing schedules; implement time-course studies to map efficacy windows relative to pharmacokinetic peaks .

Q. What strategies are effective for integrating this compound’s mechanisms into broader serotonergic pathway analyses?

Methodological Answer: Employ multi-omics approaches :

  • Transcriptomic profiling (RNA-seq) of raphe nuclei to identify this compound-induced changes in serotonin synthesis (TPH2) or receptor expression (5-HT1A/2A).
  • Metabolomic screening to track peripheral tryptophan/5-HIAA levels, linking central SERT inhibition to systemic serotonin turnover.
  • Network pharmacology models to predict off-target interactions (e.g., COMT inhibition, noted in serotonin’s Ki = 44 μM) and validate via selectivity panels .

Q. How should dose-response studies be structured to balance this compound’s efficacy and potential toxicity?

Methodological Answer: Adopt a pharmacologically guided escalation framework :

  • Start with subthreshold doses (0.1–1x IC50) in vitro to establish safety margins.
  • In vivo, use longitudinal monitoring of cardiovascular parameters (e.g., heart rate variability) and serotonergic syndrome markers (e.g., hyperthermia, tremors).
  • Apply allometric scaling from rodents to humans, incorporating species-specific adjustments for protein binding and metabolic clearance .

Q. What analytical methods are critical for validating this compound’s target engagement in complex biological matrices?

Methodological Answer: Combine radioligand displacement assays (e.g., [³H]citalopram binding) with mass spectrometry imaging (MSI) to spatially resolve this compound distribution in brain regions like the dorsal raphe nucleus. For translational studies, correlate PET imaging of SERT occupancy (using [¹¹C]DASB) with plasma concentrations to validate target engagement thresholds .

Properties

Molecular Formula

C26H24F2N6

Molecular Weight

458.5 g/mol

IUPAC Name

3-[3-[4-[5-(2,4-difluorophenyl)pyrimidin-2-yl]piperazin-1-yl]propyl]-1H-indole-5-carbonitrile

InChI

InChI=1S/C26H24F2N6/c27-21-4-5-22(24(28)13-21)20-16-31-26(32-17-20)34-10-8-33(9-11-34)7-1-2-19-15-30-25-6-3-18(14-29)12-23(19)25/h3-6,12-13,15-17,30H,1-2,7-11H2

InChI Key

MONCKXMZFAXBAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CNC3=C2C=C(C=C3)C#N)C4=NC=C(C=N4)C5=C(C=C(C=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.